molecular formula C19H24N2OS B11374020 N-(4-ethylphenyl)-4,6-dimethyl-2-(propylsulfanyl)pyridine-3-carboxamide

N-(4-ethylphenyl)-4,6-dimethyl-2-(propylsulfanyl)pyridine-3-carboxamide

Cat. No.: B11374020
M. Wt: 328.5 g/mol
InChI Key: GTGPFLQDBVFAEI-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-4,6-dimethyl-2-(propylsulfanyl)pyridine-3-carboxamide is a synthetic organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a pyridine ring substituted with ethyl, methyl, and propylsulfanyl groups, as well as a carboxamide functional group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-4,6-dimethyl-2-(propylsulfanyl)pyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2,4-dimethylpyridine and 4-ethylbenzaldehyde.

    Introduction of the Propylsulfanyl Group: The propylsulfanyl group can be introduced via a nucleophilic substitution reaction using a suitable thiol reagent, such as propylthiol, under basic conditions.

    Carboxamide Formation: The carboxamide functional group can be introduced through an amidation reaction using an appropriate amine and carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylphenyl)-4,6-dimethyl-2-(propylsulfanyl)pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the carboxamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.

    Substitution: Alkyl halides, acyl chlorides, basic or acidic conditions depending on the reaction.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

N-(4-ethylphenyl)-4,6-dimethyl-2-(propylsulfanyl)pyridine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Materials Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.

    Biological Research: The compound is used as a tool to study various biological processes and pathways, particularly those involving pyridine derivatives.

    Industrial Applications: It is investigated for its potential use in the synthesis of other valuable chemical intermediates and final products.

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-4,6-dimethyl-2-(propylsulfanyl)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-(4-ethylphenyl)-4,6-dimethyl-2-(propylsulfanyl)pyridine-3-carboxamide can be compared with other similar compounds, such as:

    N-(4-methylphenyl)-4,6-dimethyl-2-(propylsulfanyl)pyridine-3-carboxamide: Similar structure but with a methyl group instead of an ethyl group.

    N-(4-ethylphenyl)-4,6-dimethyl-2-(methylsulfanyl)pyridine-3-carboxamide: Similar structure but with a methylsulfanyl group instead of a propylsulfanyl group.

    N-(4-ethylphenyl)-4,6-dimethyl-2-(propylsulfanyl)pyridine-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group.

The uniqueness of this compound lies in its specific combination of substituents, which can confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C19H24N2OS

Molecular Weight

328.5 g/mol

IUPAC Name

N-(4-ethylphenyl)-4,6-dimethyl-2-propylsulfanylpyridine-3-carboxamide

InChI

InChI=1S/C19H24N2OS/c1-5-11-23-19-17(13(3)12-14(4)20-19)18(22)21-16-9-7-15(6-2)8-10-16/h7-10,12H,5-6,11H2,1-4H3,(H,21,22)

InChI Key

GTGPFLQDBVFAEI-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=C(C(=CC(=N1)C)C)C(=O)NC2=CC=C(C=C2)CC

Origin of Product

United States

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